Cas no 1394641-29-2 (N-cyano(cyclohexyl)methylpent-4-enamide)

N-cyano(cyclohexyl)methylpent-4-enamide 化学的及び物理的性質
名前と識別子
-
- EN300-26683165
- Z1337070342
- AKOS033269408
- 1394641-29-2
- N-[cyano(cyclohexyl)methyl]pent-4-enamide
- N-cyano(cyclohexyl)methylpent-4-enamide
-
- インチ: 1S/C13H20N2O/c1-2-3-9-13(16)15-12(10-14)11-7-5-4-6-8-11/h2,11-12H,1,3-9H2,(H,15,16)
- InChIKey: BMDZJVHSFICYRI-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC=C)NC(C#N)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 220.157563266g/mol
- どういたいしつりょう: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-cyano(cyclohexyl)methylpent-4-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683165-0.25g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
Enamine | EN300-26683165-10g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 90% | 10g |
$2701.0 | 2023-09-12 | |
Enamine | EN300-26683165-5.0g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
Enamine | EN300-26683165-10.0g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
Enamine | EN300-26683165-5g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 90% | 5g |
$1821.0 | 2023-09-12 | |
Enamine | EN300-26683165-1g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 90% | 1g |
$628.0 | 2023-09-12 | |
Enamine | EN300-26683165-1.0g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
Enamine | EN300-26683165-0.1g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
Enamine | EN300-26683165-0.5g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
Enamine | EN300-26683165-0.05g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.05g |
$528.0 | 2025-03-20 |
N-cyano(cyclohexyl)methylpent-4-enamide 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
N-cyano(cyclohexyl)methylpent-4-enamideに関する追加情報
Professional Introduction to N-cyano(cyclohexyl)methylpent-4-enamide (CAS No. 1394641-29-2)
N-cyano(cyclohexyl)methylpent-4-enamide, identified by its CAS number 1394641-29-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines a cyano group with a cyclohexylmethyl moiety attached to a pent-4-enamide backbone. Such structural features not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in medicinal chemistry and drug development.
The molecular structure of N-cyano(cyclohexyl)methylpent-4-enamide consists of a conjugated system that includes a cyano group and an amide bond, which are known to exhibit strong intermolecular interactions. These interactions are pivotal in determining the compound's reactivity and potential biological activity. The presence of the cyclohexylmethyl group introduces steric hindrance, which can influence the compound's solubility and metabolic stability, making it a subject of interest for optimizing pharmacokinetic profiles.
In recent years, the study of amide derivatives has seen considerable advancements, particularly in their role as bioactive molecules. The amide functional group is widely recognized for its ability to enhance binding affinity and selectivity in drug design. N-cyano(cyclohexyl)methylpent-4-enamide exemplifies this trend, as its structural features suggest potential applications in targeting various biological pathways. For instance, the cyano group can serve as a pharmacophore for inhibiting enzymes or interacting with specific protein receptors, while the cyclohexylmethyl moiety may contribute to modulating pharmacokinetic properties.
Recent research in the field of computational chemistry has highlighted the importance of molecular modeling in predicting the biological activity of such compounds. Studies have demonstrated that the conformational flexibility of N-cyano(cyclohexyl)methylpent-4-enamide plays a crucial role in its interaction with biological targets. Advanced computational techniques, including molecular dynamics simulations and quantum mechanical calculations, have been employed to elucidate the binding mechanisms and optimize the compound's design for enhanced efficacy.
The pharmaceutical industry has been actively exploring novel heterocyclic compounds for their therapeutic potential. The structural motif present in N-cyano(cyclohexyl)methylpent-4-enamide aligns well with current trends in drug discovery, particularly in the development of small-molecule inhibitors. The compound's ability to engage with biological targets through multiple interaction sites makes it a promising candidate for further investigation. Additionally, its synthetic accessibility allows for modifications that could enhance its pharmacological properties, making it a versatile scaffold for medicinal chemists.
In vitro studies have begun to reveal the potential biological activities of N-cyano(cyclohexyl)methylpent-4-enamide. Preliminary experiments suggest that this compound exhibits inhibitory effects on certain enzymes and may have anti-inflammatory properties. These findings are particularly intriguing given the growing interest in developing treatments for chronic inflammatory diseases. The amide and cyano groups are known to be key players in modulating enzyme activity, and their presence in this compound could contribute to its observed effects.
The synthesis of complex organic molecules like N-cyano(cyclohexyl)methylpent-4-enamide requires meticulous planning and expertise in organic chemistry techniques. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for moving from laboratory-scale research to industrial applications. The development of novel catalysts and reaction conditions has also facilitated the introduction of functional groups with high precision, ensuring that the desired structural features are retained throughout the synthesis.
The safety and environmental impact of chemical compounds are critical considerations in their development and application. While N-cyano(cyclohexyl)methylpent-4-enamide does not fall under any hazardous or restricted categories, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment and ensuring adequate ventilation during handling and storage. Environmental assessments have also been conducted to evaluate the compound's biodegradability and potential ecological impact, ensuring that its use does not pose significant risks to ecosystems.
The future prospects of N-cyano(cyclohexyl)methylpent-4-enamide in pharmaceutical research appear promising. Ongoing studies aim to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area, leading to novel drug candidates derived from this compound or related derivatives. As computational tools continue to improve, so too will our ability to predict and optimize the biological activity of such molecules.
In conclusion, N-cyano(cyclohexyl)methylpent-4-enamide (CAS No. 1394641-29-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis, characterization, and ongoing research highlight its importance as a scaffold for drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in developing innovative treatments for various diseases.
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